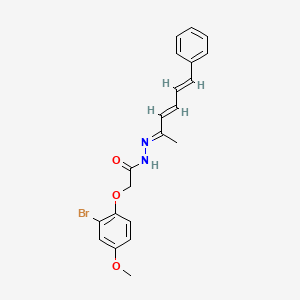![molecular formula C18H16ClN3O3 B5749765 2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)
2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and weeds. It may also work by binding to certain receptors in the body and altering their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide are not fully understood. However, it has been shown to have low toxicity in vitro and in vivo. It has also been shown to be stable under various conditions, making it a suitable compound for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its low toxicity, stability, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise, as well as the potential for environmental contamination.
Zukünftige Richtungen
There are many future directions for the study of 2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, in order to better understand its potential applications in medicine, agriculture, and environmental science.
2. Studies on the potential side effects of this compound, in order to determine its safety for use in various applications.
3. Studies on the potential for this compound to be used in combination with other compounds, in order to enhance its effectiveness in various applications.
4. Studies on the potential for this compound to be modified or synthesized into new compounds, in order to enhance its effectiveness in various applications.
5. Studies on the potential for this compound to be used in novel applications, such as in the development of new materials or technologies.
Synthesemethoden
2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenol sodium salt. The second step involves the reaction of 4-chlorophenol sodium salt with methyl iodide to form 4-chlorophenyl methyl ether. The third step involves the reaction of 4-chlorophenyl methyl ether with N-methyl-N-(3-nitrophenyl)acetamide to form 2-(4-chlorophenoxy)-N-methylacetamide. The final step involves the reaction of 2-(4-chlorophenoxy)-N-methylacetamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form 2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential as a herbicide. It has been shown to effectively control the growth of weeds in various crops. In environmental science, this compound has been studied for its potential as a water treatment agent. It has been shown to effectively remove pollutants from water.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-22(17(23)12-24-15-9-7-14(19)8-10-15)11-16-20-18(21-25-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWVJRQESTZVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)
![N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide](/img/structure/B5749686.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
![4-[(3-hydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5749701.png)

![N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)

![1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B5749739.png)



![N'-(3-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749772.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}thiophene-2-carboximidamide](/img/structure/B5749783.png)